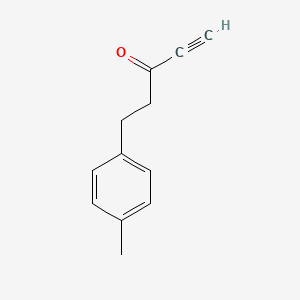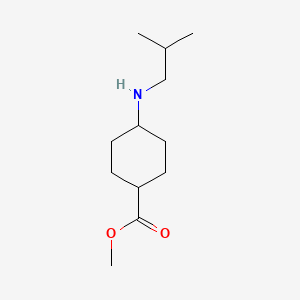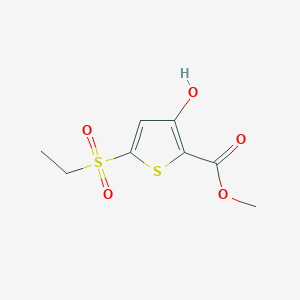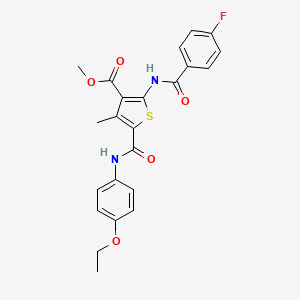
N-Phenyl-guanosine 2',3',5'-Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-guanosine 2’,3’,5’-Triacetate is a chemical compound with the molecular formula C22H23N5O8 and a molecular weight of 485.45 g/mol . It is a derivative of guanosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated, and the amino group at the 2-position is substituted with a phenyl group. This compound is primarily used in biochemical research, particularly in the study of nucleosides and their derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-guanosine 2’,3’,5’-Triacetate typically involves the acetylation of guanosine followed by the introduction of a phenyl group at the 2-position. The general synthetic route can be summarized as follows:
Acetylation of Guanosine: Guanosine is reacted with acetic anhydride in the presence of a base such as pyridine to form the triacetate derivative.
Phenylation: The triacetate derivative is then reacted with a phenylating agent, such as phenyl isocyanate, to introduce the phenyl group at the 2-position.
The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of N-Phenyl-guanosine 2’,3’,5’-Triacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-guanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent guanosine derivative.
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Guanosine and acetic acid.
Oxidation: Oxidized phenyl derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
N-Phenyl-guanosine 2’,3’,5’-Triacetate has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside chemistry and the effects of acetylation and phenylation on nucleoside properties.
Biology: Investigated for its potential effects on nucleic acid metabolism and interactions with enzymes involved in nucleoside processing.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of N-Phenyl-guanosine 2’,3’,5’-Triacetate involves its interaction with nucleic acids and enzymes involved in nucleoside metabolism. The acetylation and phenylation of guanosine can affect its binding affinity to enzymes and nucleic acids, potentially altering their function. The compound may inhibit or modulate the activity of enzymes such as nucleoside phosphorylases and kinases, thereby affecting nucleic acid synthesis and degradation pathways .
Comparaison Avec Des Composés Similaires
N-Phenyl-guanosine 2’,3’,5’-Triacetate can be compared with other acetylated and phenylated nucleosides, such as:
N-Phenyl-adenosine 2’,3’,5’-Triacetate: Similar structure but with adenine as the base instead of guanine.
N-Phenyl-cytidine 2’,3’,5’-Triacetate: Similar structure but with cytosine as the base.
N-Phenyl-uridine 2’,3’,5’-Triacetate: Similar structure but with uracil as the base.
The uniqueness of N-Phenyl-guanosine 2’,3’,5’-Triacetate lies in its specific interactions with guanine-specific enzymes and nucleic acids, which can lead to distinct biological and chemical properties .
Propriétés
IUPAC Name |
[3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBYLIJQHKWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)



![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)









